molecular formula C22H23N3O4 B2659680 8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one CAS No. 2034281-01-9

8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one

Cat. No.: B2659680
CAS No.: 2034281-01-9
M. Wt: 393.443
InChI Key: PGQAVLJKZYMENZ-UHFFFAOYSA-N
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Description

8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one is a complex organic compound that features a unique combination of functional groups, including a benzo[d]oxazole moiety, a piperidine ring, and an indolizinone core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]oxazole derivative, which is then coupled with a piperidine derivative. The final step involves the formation of the indolizinone core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols under mild conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO₄ (potassium permanganate) and CrO₃ (chromium trioxide) under acidic conditions.

    Reduction: Reducing agents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃/H₂SO₄) under controlled conditions.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce the corresponding alcohol.

Biological Activity

The compound 8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Indolizinone core : A bicyclic structure that contributes to its biological activity.
  • Benzo[d]oxazole moiety : Known for its role in enhancing pharmacological properties.
  • Piperidine ring : Often associated with central nervous system (CNS) activity.

Anticancer Activity

Recent studies have indicated that derivatives of indolizinones exhibit significant anticancer properties. For instance, compounds structurally similar to our target compound have shown cytotoxic effects against various cancer cell lines. A study reported IC50 values of similar compounds against HCT-116 and MCF-7 cell lines, suggesting potential efficacy in cancer treatment .

CompoundCell LineIC50 (μM)
Compound AHCT-11616.19 ± 1.35
Compound BMCF-717.16 ± 1.54

Antimicrobial Activity

The antimicrobial effects of benzoxazepine derivatives have been evaluated, revealing moderate activity against certain bacterial strains. The synthesized derivatives displayed varying degrees of efficacy, with some showing significant inhibition of microbial growth .

Central Nervous System Effects

The piperidine component is noteworthy for its CNS effects. Compounds with similar structures have been shown to possess depressant actions on the CNS, as evidenced by reduced locomotor activity in animal models . This suggests a potential for developing anxiolytic or sedative agents.

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

  • Receptor Interaction : The presence of the piperidine ring may facilitate interactions with neurotransmitter receptors, potentially modulating neurotransmission in the CNS.
  • Cytotoxic Mechanisms : The indolizinone core has been implicated in inducing apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of pro-inflammatory cytokines like IL-6 and TNF-α .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Study on Cytotoxicity : A recent publication evaluated a series of indolizinone derivatives for their cytotoxic effects against different cancer cell lines, demonstrating promising results for compounds structurally related to our target compound .
  • Antimicrobial Evaluation : Another study focused on synthesizing benzoxazepine derivatives and assessing their antimicrobial properties, revealing that some compounds exhibited significant antibacterial activity against specific pathogens .
  • CNS Activity Assessment : Research involving locomotor activity tests in mice highlighted the potential CNS depressant effects of related piperidine-containing compounds, suggesting avenues for further exploration in neuropharmacology .

Properties

IUPAC Name

8-[3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-7-methoxy-2,3-dihydro-1H-indolizin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-28-18-12-19(26)25-11-5-8-16(25)20(18)22(27)24-10-4-6-14(13-24)21-23-15-7-2-3-9-17(15)29-21/h2-3,7,9,12,14H,4-6,8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQAVLJKZYMENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)N3CCCC(C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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